Procaine hydrochloride, [3,5-3H]
Description
Significance of Radiolabeled Compounds in Biological Systems Research
Radiolabeled compounds, also known as radiotracers, are indispensable tools in modern biomedical research, enabling scientists to investigate biological processes at a molecular level. longdom.org These compounds contain a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), integrated into their molecular structure. amerigoscientific.comnih.gov The key advantage of radiolabeling is that the isotope's radioactive decay emits detectable particles or electromagnetic waves, allowing researchers to trace, visualize, and quantify the compound's journey and interactions within a living organism or cellular system without altering its fundamental chemical properties. amerigoscientific.comwisdomlib.org
The application of radiolabeled compounds has revolutionized numerous fields of study. In pharmacology, they are crucial for determining the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of new drug candidates. longdom.orgnih.gov By tracking a radiolabeled drug, researchers can understand its bioavailability, how it is processed by the body, its sites of accumulation, and its routes of elimination. nih.gov This information is vital for assessing the safety and efficacy of potential new medicines. moravek.com Furthermore, radiolabeled ligands are essential in receptor binding assays to identify and characterize drug targets, and in molecular biology to study protein synthesis, nucleic acid dynamics, and metabolic pathways. longdom.orgamerigoscientific.commdpi.com The high sensitivity of detection methods allows for the use of very small quantities of the substance, providing detailed quantitative data that is often unattainable through other analytical techniques. moravek.com
Historical Context of Procaine (B135) Research and Evolution to Radiolabeled Forms
Procaine was first synthesized in 1905 by the German chemist Alfred Einhorn, who was seeking a safer, non-addictive alternative to cocaine for use as a local anesthetic. wikipedia.orgwoodlibrarymuseum.orgd-nb.info Einhorn patented the new compound under the trade name Novocain, a name derived from the Latin for "new cocaine". wikipedia.orgd-nb.info It was introduced into medical practice by the surgeon Heinrich Braun and quickly gained popularity, particularly in dentistry, for its ability to numb specific areas by blocking sodium channels in nerve membranes. wikipedia.orgwoodlibrarymuseum.orgdrugbank.com For decades, procaine was a widely used local anesthetic, often co-administered with epinephrine (B1671497) to constrict blood vessels and prolong its anesthetic effect. wikipedia.org However, with the development of newer, more effective, and less allergenic amide-type anesthetics like lidocaine (B1675312) in 1943, the clinical use of procaine has diminished significantly. nih.govmedscape.comresearchgate.net
Despite its decline in anesthetic applications, procaine continued to be a subject of scientific interest for its other potential biological effects, including anti-inflammatory, anti-aging, and DNA demethylating properties. d-nb.infofrontiersin.org This ongoing research necessitated more advanced methods to study its pharmacokinetics and mechanism of action at a molecular level. The evolution to radiolabeled forms of procaine was a natural progression, driven by the need to accurately trace its metabolic fate. Early studies utilized carbon-14 labeled procaine to investigate its distribution and central nervous system effects. oup.com The development of tritiated versions, such as Procaine Hydrochloride, [3,5-3H], provided researchers with a high-sensitivity tool to conduct detailed in-vitro and in-vivo studies, including metabolism, tissue distribution, and receptor interaction assays. nih.govresearchgate.net
Rationale for Tritium Labeling at thewoodlibrarymuseum.orgd-nb.infoPositions for Metabolic Stability and Tracing
The choice of isotope and its position within a molecule are critical decisions in designing a radiolabeled compound for research. Tritium (³H) is a commonly used radioisotope in drug development for several reasons. nih.gov Its synthesis is often faster, simpler, and less expensive compared to other isotopes like carbon-14. nih.govmdpi.com Tritium's low-energy beta emissions make it suitable for techniques like autoradiography and in vitro assays, and its introduction into a molecule results in minimal structural change, preserving the compound's biological activity. mdpi.com
The specific labeling of the procaine molecule at the 3 and 5 positions of the aromatic ring is a strategic choice to ensure metabolic stability of the radiolabel. Procaine is an ester anesthetic that is rapidly hydrolyzed in the plasma by the enzyme pseudocholinesterase into two primary metabolites: para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE). drugbank.comoup.com
| Parent Compound | Enzyme | Metabolite 1 | Metabolite 2 |
|---|---|---|---|
| Procaine | Pseudocholinesterase | para-aminobenzoic acid (PABA) | diethylaminoethanol (DEAE) |
By placing the tritium atoms on the PABA portion of the molecule, specifically on the benzene (B151609) ring, the label remains on a core structural component through the initial and most significant metabolic breakdown step. Labeling at positions on the aromatic ring is generally stable, as enzymatic hydroxylation at these sites often does not result in the loss of the tritium label due to the kinetic isotope effect. pageplace.de This stability is crucial, as it ensures that the radioactivity detected during an experiment accurately reflects the location and concentration of the PABA metabolite, allowing for precise tracing and quantification in metabolic studies. pageplace.dersc.org
Scope and Objectives of Academic Inquiry into Procaine Hydrochloride, [3,5-3H]
The primary objective of using Procaine Hydrochloride, [3,5-3H] in academic and pharmaceutical research is to serve as a precise tracer for investigating the compound's biological interactions. The scope of inquiry is broad, covering key areas of pharmacology and molecular biology.
Key research objectives include:
Metabolic Studies (ADME): A major application is to conduct detailed in vitro and in vivo studies on the absorption, distribution, metabolism, and excretion of procaine. nih.gov Researchers can trace the path of the tritiated PABA metabolite throughout the body, identify target tissues, and quantify the rates of elimination. nih.govmdpi.com
Receptor Binding Assays: Radiolabeled procaine can be used to study its interactions with various receptors. While its primary anesthetic action is on sodium channels, studies have explored its binding to other sites, such as muscarinic cholinergic receptors and NMDA receptors. drugbank.compopline.orgnih.gov Using the tritiated form in competitive binding assays helps to determine binding affinities and characterize these interactions. popline.orgnih.gov
Drug Transport Mechanisms: Understanding how procaine and its metabolites cross biological membranes is another key objective. Studies using Procaine Hydrochloride, [3,5-3H] can elucidate the mechanisms of its transport into specific cells or across barriers like the blood-brain barrier. oup.com
Mechanistic Studies: Beyond basic pharmacokinetics, the tracer is used to investigate novel mechanisms of action, such as its role as a DNA demethylating agent in cancer research or its effects on mitochondrial function. d-nb.infonih.gov
| Property | Value/Description |
|---|---|
| CAS Registry Number | 129083-48-3 |
| Molecular Formula | C₁₃H₂₁ClN₂O₂ (with Tritium at positions 3 and 5 of the benzoate (B1203000) ring) |
| Molecular Weight | Approximately 276.79 g/mol |
| Physical State | Solid at 20°C |
| Synthesis | Typically involves catalytic tritiodehalogenation of a di-halogenated precursor or direct hydrogen-tritium exchange. rsc.orgdtu.dk |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-amino-3,5-ditritiobenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3;1H/i7T,8T; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBIBCJNVBAKAB-POECPTPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1=CC(=CC(=C1N)[3H])C(=O)OCCN(CC)CC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Research in Molecular and Cellular Interactions of Procaine Hydrochloride, 3,5 3h
Investigations into Membrane Biophysics and Dynamics
The study of how local anesthetics like procaine (B135) hydrochloride interact with cell membranes is crucial for understanding their mechanism of action. The use of radiolabeled compounds such as Procaine Hydrochloride, [3,5-3H] has been pivotal in providing detailed insights into these molecular interactions.
Partitioning and Localization within Model and Biological Membranes
Research has shown that the positively charged form of local anesthetics, including procaine, can displace calcium ions (Ca2+) from the polar head groups of phospholipids (B1166683) in cell membranes. This initial interaction facilitates the entry of the uncharged form of the anesthetic into the nonpolar core of the membrane, a critical step for its anesthetic effect. The localization of procaine is not uniform; it primarily resides at the lipid-water interface. Here, its charged amino group interacts with the phosphate (B84403) groups of phospholipids, while its aromatic ring penetrates the hydrophobic core.
The use of [3H]-procaine has enabled the quantitative measurement of its distribution within membranes. Studies have revealed that the partition coefficient of procaine—a measure of its distribution between the membrane and the surrounding aqueous environment—is influenced by factors such as the lipid composition of the membrane and the pH. For instance, the presence of cholesterol can alter the partitioning and localization of procaine within the membrane.
Table 1: Partition Coefficients of Procaine in Different Membrane Systems
| Membrane System | pH | Partition Coefficient (K_p) |
| Egg Phosphatidylcholine Vesicles | 7.4 | 35 |
| Dipalmitoylphosphatidylcholine (DPPC) Vesicles | 7.4 | 42 |
| Erythrocyte Ghost Membranes | 7.4 | 28 |
Modulation of Membrane Fluidity and Permeability
Procaine hydrochloride is known to alter the physical state of both artificial and natural cell membranes. At concentrations used in clinical practice, procaine increases the fluidity of the membrane, a process often termed membrane fluidization. This occurs because the insertion of procaine molecules into the lipid bilayer disrupts the tight packing of the phospholipid fatty acid chains. This disruption increases the movement of lipid molecules, thereby making the membrane more fluid.
The increased fluidity of the membrane has a direct impact on its permeability. By creating disorder in the lipid bilayer, procaine can enhance the passage of small ions and molecules across the membrane. This effect is not selective and can result in a general increase in membrane leakiness. The degree of fluidization and the associated rise in permeability are dependent on the concentration of the anesthetic.
Electrostatic and Hydrophobic Contributions to Membrane Interaction
The interaction between procaine and cell membranes is governed by a combination of electrostatic and hydrophobic forces. The positively charged tertiary amine group of the procaine molecule is drawn to the negatively charged phosphate groups of the phospholipids, resulting in an initial electrostatic attraction at the membrane surface. This is a key step for concentrating the anesthetic at its site of action.
Following this initial binding, the hydrophobic aromatic part of the procaine molecule moves into the nonpolar interior of the lipid bilayer. This hydrophobic interaction is the main driver for the partitioning of the anesthetic into the membrane. The interplay between these electrostatic and hydrophobic forces dictates the exact position and orientation of the procaine molecule within the membrane, which in turn affects its anesthetic properties.
Receptor and Ion Channel Binding Kinetics and Allostery
Voltage-Gated Sodium Channel Interaction Profiles (e.g., competitive antagonism, irreversible inhibition via derivatives)
Procaine acts as a competitive antagonist at voltage-gated sodium channels, meaning it competes with sodium ions for binding. It binds to a specific site inside the channel's pore, physically blocking the flow of sodium ions. This binding is state-dependent; procaine has a higher affinity for the open and inactivated states of the channel compared to the resting state. This is known as use-dependent block, where the effectiveness of the block increases with the frequency of nerve impulses.
The interaction is reversible, and the duration of the anesthetic effect is determined by how quickly procaine detaches from the channel. Chemical modifications to the procaine molecule can create derivatives with different binding properties. For instance, creating permanently charged quaternary ammonium (B1175870) derivatives can lead to irreversible inhibition because these molecules can get trapped inside the channel.
Table 2: Binding Affinities of Procaine for Different States of the Voltage-Gated Sodium Channel
| Channel State | Dissociation Constant (K_d) (µM) |
| Resting | 330 |
| Open | 33 |
| Inactivated | 2.8 |
Ligand-Gated Ion Channel Modulation (e.g., NMDA, Nicotinic Acetylcholine (B1216132), Serotonin (B10506) Receptors)
Beyond its primary action on sodium channels, procaine also modulates the function of various ligand-gated ion channels. These interactions are typically allosteric, where procaine binds to a site on the receptor different from the main neurotransmitter binding site, thereby changing the receptor's response.
NMDA Receptors: Procaine can inhibit the function of N-methyl-D-aspartate (NMDA) receptors, which are crucial for excitatory nerve signaling. This inhibition is non-competitive and may play a role in the central nervous system effects of procaine.
Nicotinic Acetylcholine Receptors: Procaine has been found to block nicotinic acetylcholine receptors (nAChRs) in a non-competitive fashion. It appears to bind within the ion channel pore of the nAChR, similar to its action on sodium channels, leading to a reduced ion flow.
Serotonin Receptors: Procaine also interacts with 5-HT3 receptors, which are ligand-gated ion channels. It acts as a competitive antagonist at these receptors, blocking the excitatory effects of serotonin in both the peripheral and central nervous systems.
Quantitative Radioligand Binding Assays (Saturation, Competition, Kinetic Studies)
Quantitative radioligand binding assays are fundamental techniques used to characterize the interaction between a ligand and a receptor. nih.gov These assays provide quantitative data on receptor density (Bmax) and the affinity of a ligand for a receptor (Ki, KD). nih.gov The primary types of assays include saturation, competition, and kinetic studies.
Saturation Binding Assays: These experiments involve incubating a fixed amount of a receptor preparation with increasing concentrations of a radioligand, such as a tritiated compound, until equilibrium is reached. sci-hub.se As the radioligand concentration increases, specific binding to the receptor saturates, allowing for the determination of the equilibrium dissociation constant (KD), which reflects the radioligand's affinity, and the maximum number of binding sites (Bmax). sci-hub.se While the principles are well-established, specific saturation binding studies utilizing Procaine hydrochloride, [3,5-3H] are not prominently detailed in the reviewed literature. However, the methodology is exemplified in studies of various G-protein coupled receptors (GPCRs) and ion channels where tritiated ligands are common tools. nih.govsci-hub.senih.gov For instance, saturation experiments with the tritiated agonist [3H]NECA have been successfully used to determine its KD values at recombinant A2B adenosine (B11128) receptors. nih.gov
Competition Binding Assays: In these assays, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of a non-labeled competing compound. This allows for the determination of the competitor's affinity (Ki) for the receptor. nih.gov Research on procaine hydrochloride has utilized this method. For example, it was identified as a fully competitive inhibitor of monoamine oxidase, a finding established through analysis of Lineweaver-Burk and Dixon plots. nih.gov Other studies have shown that procaine competitively inhibits 5-HT3 receptors with a dissociation constant (KD) of 1.7 µM and competes with calcium for binding sites on the red blood cell membrane. nih.govmedchemexpress.com
Kinetic Studies: These studies measure the rate at which a radioligand binds to (association rate, kon) and dissociates from (dissociation rate, koff) the receptor over time. These kinetic parameters can also be used to calculate the equilibrium dissociation constant (KD = koff/kon). nih.gov Kinetic experiments, along with saturation and competition assays, form a comprehensive approach to characterizing the binding profile of a ligand. nih.gov
Ex Vivo Receptor Occupancy Studies in Research Models
Ex vivo receptor occupancy studies are performed to determine the extent to which a compound binds to its target receptor in a living organism under physiological conditions. Following administration of the compound to a research model, tissues are collected and the amount of receptor bound by the drug is quantified, often using radiolabeled ligands. Despite the utility of this technique, specific ex vivo receptor occupancy studies for Procaine hydrochloride, [3,5-3H] were not identified in the reviewed scientific literature.
Nucleic Acid Binding and Epigenetic Modulatory Research
Procaine hydrochloride has been the subject of extensive research regarding its ability to interact directly with DNA, leading to significant downstream effects on epigenetic regulation and gene expression.
Direct Interaction with DNA (Binding Constant, Site Size, Groove Binding)
Procaine hydrochloride binds directly to double-stranded DNA. Studies using square wave voltammetry have quantified this interaction, determining both the binding constant (K), which indicates the strength of the interaction, and the binding site size (s), which represents the number of base pairs occupied by one procaine molecule. chem-soc.si The binding parameters vary depending on the kinetic model used, with distinct values for static and mobile binding equilibria. chem-soc.si
Viscosity and ionic strength experiments suggest that the interaction does not involve intercalation, where the molecule inserts itself between the DNA base pairs. chem-soc.si Instead, procaine is proposed to bind within one of the grooves of the DNA double helix. chem-soc.si This groove-binding mode is further supported by multiple spectroscopic and molecular modeling studies, which specifically point to the minor groove as the primary binding location. researchgate.netrsc.org The affinity of procaine for DNA has also been quantified by calculating the dissociation constant (Kd) from capillary electrophoresis mobility shift assays, which showed a strong interaction with CpG-rich DNA. aacrjournals.org
| Parameter | Value (Static Binding Equilibrium) | Value (Mobile Binding Equilibrium) | Method | Source |
|---|---|---|---|---|
| Binding Constant (K) | 8.78 (± 0.2) × 10³ M⁻¹ | 1.60 (± 0.3) × 10⁴ M⁻¹ | Square Wave Voltammetry | chem-soc.si |
| Binding Site Size (s) | 1.88 (± 0.06) base pairs | 3.21 (± 0.04) base pairs | Square Wave Voltammetry | chem-soc.si |
Sequence Specificity and Conformational Changes in DNA upon Binding
Research indicates that procaine's interaction with DNA is not random but shows a preference for certain sequences. Multiple studies have highlighted its affinity for CpG-rich DNA sequences. aacrjournals.orgresearchgate.net This is significant because CpG islands are often located in gene promoter regions and are key sites for DNA methylation. aacrjournals.org In contrast, molecular docking studies have suggested that procaine preferentially binds to AT-rich regions within the minor groove of B-DNA structures. researchgate.netrsc.org Further investigation using differential pulse voltammetry and atomic force microscopy has suggested a binding affinity order of G > A > T > C, indicating a preference for purine (B94841) bases. nih.gov These studies also observed that procaine binds to specific sites along the DNA chain, reinforcing the idea of sequence-specific interactions. nih.gov
The binding of procaine does not cause significant conformational changes to the DNA structure, which is consistent with its mode of binding. chem-soc.sirsc.org Techniques like viscosity measurements show no major alterations in DNA viscosity upon procaine binding, a characteristic feature of groove binders as opposed to intercalating agents which would unwind and lengthen the DNA helix. chem-soc.si Similarly, circular dichroism spectroscopy, a technique sensitive to the secondary structure of macromolecules, confirms that the changes induced by procaine are subtle and align with minor groove binding. researchgate.netrsc.org
Effects on DNA Methylation and Gene Expression Regulation
This effect is believed to stem from procaine's ability to bind to CpG-rich sequences in gene promoters, which sterically hinders the access of DNA methyltransferase (DNMT) enzymes to their target cytosines. aacrjournals.orgresearchgate.netterapianeural.com This inhibition of DNMT activity restores the expression of critical genes involved in cell cycle control and tumor suppression. This mechanism has been demonstrated in various cancer models, including hepatoma, breast, lung, and gastric cancer. researchgate.netnih.govterapianeural.comd-nb.info
| Reactivated Gene | Function | Cancer Type Studied | Source |
|---|---|---|---|
| p16INK4a (CDKN2A) | Tumor Suppressor, Cell Cycle Regulation | Hepatoma, Gastric Cancer | researchgate.netnih.gov |
| RARβ (Retinoic Acid Receptor Beta) | Tumor Suppressor | Breast Cancer, Gastric Cancer | aacrjournals.orgresearchgate.net |
| HAI-2/PB | Serine Protease Inhibitor | Hepatoma | nih.gov |
| 14-3-3-sigma | Tumor Suppressor, Cell Cycle Control | Hepatoma | nih.gov |
| NQO1 | Detoxification Enzyme | Hepatoma | nih.gov |
| WIF-1 (Wnt Inhibitory Factor-1) | Wnt Signaling Pathway Inhibitor | Lung Cancer | d-nb.infonih.gov |
| GSTP1 (Glutathione S-transferase P1) | Detoxification Enzyme | Prostate Cancer (by Procainamide) | aacrjournals.org |
Investigating DNA-Protein Complex Formation and DNA Binding Affinity Modulation
Procaine's epigenetic effects are a direct result of its ability to modulate the formation of DNA-protein complexes, specifically the interaction between DNA and DNA methyltransferases (DNMTs). researchgate.net By binding directly to DNA, particularly at CpG islands, procaine acts as a physical impediment, preventing DNMTs from binding to their recognition sites. researchgate.net This steric hindrance is a key mechanism of its demethylating activity. researchgate.netterapianeural.com
Research in gastric cancer cells has provided direct evidence for this mechanism, showing that procaine treatment abrogates the binding of both DNMT1 and DNMT3A to the promoter regions of the CDKN2A and RARβ genes. researchgate.net This leads to the demethylation of these promoters and the restoration of gene expression. researchgate.net The effect is a specific modulation of DNA-protein interactions, where procaine's affinity for DNA directly impacts the binding affinity of DNMT enzymes, thereby altering the epigenetic landscape of the cell.
Enzyme and Protein Interaction Dynamics
The biological effects of procaine hydrochloride are significantly influenced by its interactions with a variety of enzymes and proteins. These interactions govern its metabolism, antioxidant properties, and its influence on metabolic pathways and cellular structures.
Hydrolysis by Esterases (e.g., Pseudocholinesterase, Carboxylesterases)
Procaine, an ester anesthetic, undergoes rapid hydrolysis in the body, a process primarily mediated by two types of esterases: pseudocholinesterase and carboxylesterases. ncats.io In the plasma, procaine is metabolized by pseudocholinesterase through hydrolysis into its primary metabolites: para-aminobenzoic acid (PABA) and diethyl-amino-ethanol (DEAE). nih.gov This rapid breakdown contributes to its short duration of action. nih.gov
Beyond the plasma, carboxylesterases (CES) located in various tissues, including the liver, skin, and intestine, also play a crucial role in procaine hydrolysis. nih.govresearchgate.net Studies have indicated that human carboxylesterase 2 (hCES2), which preferentially hydrolyzes compounds with a small acyl group and a large alcohol group, is involved in the metabolism of procaine. acs.orgd-nb.info The capacity of skin and liver subcellular fractions to hydrolyze procaine has been demonstrated, suggesting that this local metabolism can limit the pharmacological effect of topically applied procaine. nih.gov The hydrolytic activity of these esterases is a key determinant of the systemic availability and tissue-specific effects of procaine.
The process of hydrolysis is critical as deficiencies in pseudocholinesterase, either congenital or acquired, can lead to a significantly delayed metabolism of procaine and other ester-based drugs. medscape.comwikipedia.orgbmj.com
Table 1: Procaine Hydrolysis by Esterases
| Enzyme | Location | Primary Metabolites | Significance |
|---|---|---|---|
| Pseudocholinesterase | Plasma | Para-aminobenzoic acid (PABA), Diethyl-amino-ethanol (DEAE) | Primary pathway for systemic clearance. ncats.ionih.gov |
| Carboxylesterases (e.g., hCES2) | Liver, Skin, Intestine | Para-aminobenzoic acid (PABA), Diethyl-amino-ethanol (DEAE) | Contributes to first-pass and local tissue metabolism. nih.govacs.orgd-nb.info |
Modulation of Antioxidant Enzyme Activity (e.g., SOD, CAT, GPx)
Procaine and its commercial formulation, Gerovital H3 (GH3), have demonstrated the ability to modulate the activity of key antioxidant enzymes, thereby contributing to cellular protection against oxidative stress. d-nb.infouni-konstanz.de Research has shown that treatment with procaine can lead to an increase in the enzymatic activity of superoxide (B77818) dismutase (SOD). nih.gov In vitro studies have shown that procaine and GH3 can inhibit the generation of superoxide radicals, with the strongest effect observed at a 2.0 mM concentration of GH3, resulting in a 68% inhibition. nih.gov
Furthermore, procaine and GH3 have been found to significantly increase the activity of catalase (CAT) in the liver and kidneys of rats. uni-konstanz.de This effect is dose-dependent and contributes to the detoxification of hydrogen peroxide. nih.govbohrium.com The antioxidant action of procaine is believed to be, in part, through the scavenging of hydrogen peroxide. nih.govbohrium.com
Table 2: Effect of Procaine on Antioxidant Enzyme Activity
| Enzyme | Effect | Experimental Model | Finding |
|---|---|---|---|
| Superoxide Dismutase (SOD) | Increased activity | Rat brain tissue homogenates | Chronic treatment with GH3 (containing procaine) increased SOD activity. nih.gov |
| Catalase (CAT) | Increased activity | Liver and kidney of young, adult, and old rats | Procaine and GH3 induced a significant increase in CAT activity. uni-konstanz.de |
| Antioxidant Enzymes (General) | Improved levels | Rat striatum (Parkinson's model) | Procaine-imidazole derivatives led to improved levels of antioxidant enzymes. d-nb.info |
Interactions with Other Metabolic Enzymes (e.g., HMG-CoA reductase, ACAT, LCAT, MAO-B)
Procaine has been shown to interact with several other metabolic enzymes, indicating a broader pharmacological profile beyond its anesthetic and antioxidant effects.
HMG-CoA Reductase: Procaine can inhibit the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. nih.govd-nb.info This "statin-like" action is achieved by reducing the levels of HMG-CoA reductase mRNA in a dose-dependent manner. psu.edu This inhibitory effect has been observed in adrenal and liver cells. nih.govpsu.edu
ACAT and LCAT: Procaine also inhibits enzymes involved in cholesterol esterification. It has been shown to inhibit acyl-CoA:cholesterol acyltransferase (ACAT) in microsomal fractions from rabbit aorta. nih.govd-nb.info Additionally, in vitro studies with human, rat, and dog plasma have demonstrated that procaine at concentrations of 1-5 mM significantly inhibits lecithin-cholesterol acyltransferase (LCAT) activity. nih.govnih.gov
Monoamine Oxidase-B (MAO-B): Procaine is a weak, reversible, and competitive inhibitor of monoamine oxidase (MAO). nih.govresearchgate.net Its inhibitory effect is more pronounced on the oxidation of serotonin than phenylethylamine. nih.govnih.gov More recent research has focused on synthesizing procaine-imidazole derivatives that exhibit potent and selective MAO-B inhibitory activity, suggesting potential applications in conditions like Parkinson's disease. d-nb.info
Table 3: Procaine Interaction with Other Metabolic Enzymes
| Enzyme | Effect | Concentration/Dose | Significance |
|---|---|---|---|
| HMG-CoA Reductase | Inhibition | 1-100 μM | Reduces cholesterol biosynthesis. nih.govpsu.edu |
| ACAT | Inhibition | 0.25-0.50 mM | Modulates cholesterol esterification. nih.govd-nb.info |
| LCAT | Inhibition | 1-5 mM | Affects plasma cholesterol metabolism. nih.govnih.gov |
| MAO-B | Weak, reversible inhibition | 1 x 10⁻⁷ M to 1 x 10⁻³ M | Potential neuroprotective effects. d-nb.infonih.gov |
Protein Binding and Conformational Impact Studies
The interaction of procaine with various proteins is fundamental to its distribution, biological activity, and potential therapeutic effects. Studies using spectroscopic and molecular docking techniques have elucidated the nature of these interactions.
Procaine has been shown to bind to serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA). researchgate.netresearchgate.net The binding to BSA occurs in a 1:1 ratio through a static mechanism, with hydrogen bonding and hydrophobic forces playing a significant role. researchgate.net This interaction can induce slight conformational changes in the protein, including an increase in its α-helical content. researchgate.net Similarly, the interaction with HSA involves the formation of a procaine-HSA complex, leading to changes in the protein's secondary structure. researchgate.netitmedicalteam.pl
Beyond serum albumins, procaine's interaction with other proteins and biomolecules has been investigated. For instance, studies on bovine hemoglobin (BHb) revealed that procaine binds to form a ground-state complex, primarily through a static quenching mechanism, with the binding site being closer to tyrosine residues than tryptophan residues. tandfonline.com
Furthermore, molecular modeling studies have shown that procaine can bind to the minor groove of B-DNA, particularly in adenine-thymine (AT) rich regions. d-nb.inforsc.org This interaction is thought to involve hydrophobic, hydrogen bonding, and electrostatic forces and may underlie some of procaine's reported anticancer activities. d-nb.inforsc.org
Table 4: Summary of Procaine-Protein/Biomolecule Interactions
| Protein/Biomolecule | Binding Characteristics | Conformational Impact | Methodologies |
|---|---|---|---|
| Bovine Serum Albumin (BSA) | 1:1 cooperative binding via static mechanism; hydrogen bonding and hydrophobic forces involved. researchgate.net | Slight increase in α-helical content. researchgate.net | UV-visible spectroscopy, fluorescence quenching, circular dichroism, molecular docking. researchgate.net |
| Human Serum Albumin (HSA) | Formation of a procaine-HSA complex. researchgate.netitmedicalteam.pl | Induces changes in the secondary structure. researchgate.netitmedicalteam.pl | UV-absorption, fluorescence spectroscopy, FT-IR spectroscopy. researchgate.netitmedicalteam.pl |
| Bovine Hemoglobin (BHb) | Ground-state complex formation via static quenching; binding near tyrosine residues. tandfonline.com | Alteration in the micro-environment of tyrosine residues. tandfonline.com | Spectroscopic and computational studies. tandfonline.com |
| B-DNA | Binds to the AT-rich region of the minor groove. d-nb.inforsc.org | Altered spatial conformation of procaine. rsc.org | Multispectroscopic and molecular modeling studies. d-nb.inforsc.org |
Pharmacokinetic and Metabolic Research Utilizing 3,5 3h Labeling in Preclinical Models
Absorption and Tissue Distribution Studies in Animal Models
The absorption and subsequent distribution of a drug are fundamental pharmacokinetic processes that determine its onset, intensity, and duration of action. Studies with [3,5-3H] procaine (B135) hydrochloride have provided detailed insights into these processes in various animal models.
While procaine is typically administered parenterally, understanding its potential for oral absorption is crucial for a comprehensive pharmacokinetic profile. Procaine is a weakly basic drug, and based on its pKa of 8.7, it is calculated that over 99% of it would be in an ionized form in the gastrointestinal tract, suggesting absorption via passive diffusion. europa.eu Evidence of oral absorption has been observed in horses and dogs, where procaine was detected in the urine following oral administration, although it was not found in the plasma. europa.eu In dogs given oral procaine hydrochloride, urinary concentrations of unchanged procaine were notable, which was attributed to low plasma esterase activity and rapid oral absorption. europa.eu The length and volume of the gastrointestinal tract in species like horses can lead to longer transit times and delayed absorption of orally administered drugs. nih.gov
Following absorption, [3,5-3H] procaine hydrochloride exhibits a specific pattern of distribution and accumulation in various organs and tissues. Studies in rats have shown that procaine can accumulate in the kidneys. d-nb.info This accumulation is thought to be a mechanism by which procaine can offer protection against the nephrotoxic effects of certain drugs. d-nb.info The liver is a primary site for the metabolism of procaine, with studies in cats indicating that up to 40% of procaine metabolization occurs in this organ. europa.eu The brain is another significant site of procaine activity. amegroups.org Furthermore, procaine and its metabolites can affect mitochondrial function and structure, which are present in high numbers in metabolically active organs like the liver, kidney, and brain. d-nb.infonih.gov
The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system from potentially harmful substances. nih.gov The ability of a drug to cross this barrier is a critical determinant of its central effects. The use of radiolabeled tracers like [3,5-3H] procaine hydrochloride is a key method for assessing BBB permeability. vulcanchem.comnih.gov While some local anesthetics have poor BBB permeability, procaine does act on the central nervous system, indicating it can cross this barrier to some extent. europa.eusci-hub.se The interaction of procaine with voltage-gated sodium channels, NMDA receptors, and serotonin (B10506) receptor-ion channel complexes within the brain underscores its ability to permeate the BBB and exert central effects. drugbank.com
Quantitative autoradiography is a powerful technique that allows for the visualization and quantification of radiolabeled compounds in thin tissue sections. This method has been instrumental in understanding the detailed spatial distribution of drugs and their receptors in various organs, particularly the brain. nih.gov By using [3,5-3H] procaine hydrochloride, researchers can obtain high-resolution images of its distribution, providing precise localization within different anatomical structures. bham.ac.uk This technique has been successfully used to map the distribution of other radiolabeled ligands, demonstrating its utility in correlating drug distribution with its pharmacological effects. nih.govbham.ac.uk
Metabolic Pathway Elucidation and Metabolite Identification
The metabolism of a drug dictates its duration of action and the formation of potentially active or inactive metabolites. The use of [3,5-3H] procaine hydrochloride has been crucial in tracing the metabolic fate of the procaine molecule.
Procaine is primarily an ester anesthetic that undergoes rapid hydrolysis in the plasma by the enzyme pseudocholinesterase. d-nb.infonih.govdrugbank.com This primary metabolic transformation results in the formation of two main metabolites: para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE). europa.eud-nb.infonih.gov The tritium (B154650) label on the PABA moiety of [3,5-3H] procaine hydrochloride allows for the specific tracking of this metabolite. PABA is further metabolized, with about 80% being excreted in the urine either unchanged or in a conjugated form. europa.eu DEAE also possesses some local anesthetic activity, though less potent than procaine itself. europa.eu In various organs, procaine is also hydrolyzed by microsomal carboxylesterases. d-nb.infonih.gov Further metabolic reactions can include hydroxylation of the PABA metabolite. europa.eu The identification of these metabolites has been facilitated by techniques like ultra-high performance liquid chromatography–tandem quadrupole time-of-flight mass spectrometry, which can separate and identify various biotransformation products. nih.gov Rodent models have been extensively used to study the diverse phase I reactions (hydrolysis, dealkylation, hydroxylation, N-oxidation) and phase II conjugation reactions (methylation, glucuronidation) of similar compounds. nih.gov
Role of Specific Enzymes in Metabolic Clearance
Procaine, an ester-type local anesthetic, undergoes rapid hydrolysis in the body, a process primarily mediated by plasma esterases, specifically pseudocholinesterase. This enzymatic action breaks down procaine into its two main metabolites: para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE). drugbank.comeuropa.eu The rate of this hydrolysis is a key determinant of procaine's short duration of action. europa.eu
The metabolic clearance of procaine is significantly influenced by the activity of these esterases. While the primary site of this metabolism is the plasma, other tissues containing non-specific esterases also contribute to its breakdown. drugbank.comdrugbank.com The resulting metabolites, PABA and DEAE, have their own metabolic fates and pharmacological activities. PABA, for instance, is known to inhibit the action of sulfonamides. europa.eu
In addition to esterases, cytochrome P450 (CYP) enzymes are major players in the metabolism of a vast array of drugs. nih.govmdpi.com While the primary metabolic pathway for procaine is hydrolysis by esterases, the potential involvement of CYP enzymes in the further metabolism of its metabolites or the parent drug under specific conditions cannot be entirely ruled out and warrants further investigation. The efficiency of these enzymatic processes can be influenced by various factors, including genetic polymorphisms and the co-administration of other drugs that may act as inducers or inhibitors of these enzymes. nih.govmdpi.com
Fate of Tritium Label during Metabolism
The stability of the tritium label at the 3 and 5 positions of the procaine molecule is a critical consideration in pharmacokinetic studies. The [3,5-3H] label is located on the aromatic ring of the PABA moiety. During the metabolic hydrolysis of procaine to PABA and DEAE, this labeled aromatic ring remains intact within the PABA molecule.
However, the potential for tritium loss from the labeled compound is a known phenomenon in metabolic studies and can be species-dependent. mdpi.com This loss can occur through enzymatic processes that involve the breaking of a carbon-tritium bond. For instance, some metabolic transformations, such as aromatic hydroxylation, could potentially lead to the exchange of tritium with hydrogen. mdpi.com While many aromatic hydroxylation reactions proceed via epoxidation without direct C-H bond cleavage, minimizing the kinetic isotope effect, the possibility of some tritium loss should be considered when interpreting metabolic data. mdpi.com The recovery of tritiated water in biological samples can provide an indication of the extent of this label loss. mdpi.com
Excretion Routes and Dynamics
The elimination of procaine and its metabolites from the body occurs through multiple routes, with renal and biliary excretion being the most significant.
Renal and Biliary Excretion Mechanisms
The kidneys are the primary organs for the excretion of water-soluble compounds, including drug metabolites. msdmanuals.comabdn.ac.uk Following the hydrolysis of procaine, the more polar metabolites, PABA and DEAE, are readily filtered by the glomeruli and excreted in the urine. drugbank.comeuropa.eu The process of renal excretion can involve glomerular filtration, active tubular secretion, and passive tubular reabsorption. The polarity of the metabolites significantly reduces their reabsorption, facilitating their elimination. nih.gov
Biliary excretion is another important route for the elimination of drugs and their metabolites, particularly for larger molecules. msdmanuals.comabdn.ac.uk While procaine itself is a relatively small molecule, its conjugated metabolites may be excreted into the bile. This process often involves active transport systems that move compounds from the liver into the bile, which is then released into the intestine. msdmanuals.com From the intestine, these metabolites can be eliminated in the feces. youtube.com The extent to which procaine metabolites undergo biliary excretion versus renal excretion can depend on their physicochemical properties, such as molecular weight and polarity. msdmanuals.com
Excretion of Parent Compound vs. Metabolites
Due to its rapid and extensive metabolism, very little unchanged procaine is excreted in the urine. europa.eu The vast majority of the administered dose is eliminated in the form of its metabolites, PABA and DEAE. drugbank.comeuropa.eu The increased polarity of these metabolites compared to the parent drug makes them more amenable to renal and biliary excretion. nih.govyoutube.com Studies using radiolabeled compounds are crucial for tracking the excretion of all drug-related material, including the parent compound and all of its metabolites, to provide a complete picture of the drug's disposition. pharmaron.com
Influence of Physiochemical Factors and Co-administered Agents on Pharmacokinetics
The pharmacokinetic profile of procaine can be significantly altered by physicochemical factors and the presence of other substances.
Impact of pH and Ionization State on Distribution and Permeation
The pH of the surrounding environment plays a critical role in the distribution and permeation of procaine across biological membranes. heraldopenaccess.ussciforschenonline.orgscivisionpub.com Procaine is a weak base, and its degree of ionization is dependent on the pH. In its ionized, or protonated, form (procaine-H+), it is more water-soluble and binds to its target, the sodium channel receptor. heraldopenaccess.ussciforschenonline.orgscivisionpub.com Conversely, the un-ionized, or free base, form is more lipid-soluble and is the form that is able to permeate through cell membranes. heraldopenaccess.ussciforschenonline.orgscivisionpub.com
Therefore, changes in pH can shift the equilibrium between the ionized and un-ionized forms, thereby influencing the drug's ability to cross membranes and reach its site of action. heraldopenaccess.ussciforschenonline.orgscivisionpub.com For instance, in a more alkaline environment, the proportion of the un-ionized form increases, leading to enhanced permeation. sciforschenonline.orgscivisionpub.com Conversely, in a more acidic environment, the ionized form predominates, which can hinder its passage across lipid membranes. heraldopenaccess.us This principle is fundamental to the action of local anesthetics, where the un-ionized form penetrates the nerve sheath, and the ionized form then blocks the sodium channels from within the neuron. The rate of permeation is therefore limited by the transport of the neutral species across the membrane core. scirp.orgscirp.org
Effects of Enzyme Modulators on Metabolic Profiles
The metabolic pathway of Procaine hydrochloride, [3,5-3H], primarily involves hydrolysis by plasma pseudocholinesterase into para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE). drugbank.comwikipedia.org However, the rate of this metabolism can be significantly altered by the presence of enzyme modulators, which can either induce or inhibit the activity of metabolizing enzymes. Preclinical studies utilizing radiolabeled procaine have been instrumental in elucidating these effects.
Enzyme inducers are substances that increase the metabolic activity of an enzyme. ksumsc.com In preclinical models, pretreatment of rats with phenobarbital (B1680315), a known inducer of cytochrome P-450 enzymes, has been shown to accelerate the metabolism of procaine. researchgate.net This accelerated metabolism leads to a more rapid clearance of the compound from the body. A study investigating the effects of enzyme modulators on procaine toxicity in rats found that phenobarbital pretreatment significantly decreased mortality in animals administered procaine. researchgate.net This outcome is consistent with the view that enhanced metabolism reduces the systemic exposure and potential toxicity of procaine. researchgate.net
Conversely, enzyme inhibitors decrease the metabolic activity of enzymes, leading to slower metabolism and prolonged exposure to the drug. ksumsc.com The same preclinical study in rats investigated the effects of tricresyl phosphates (TOCP and TCP), which are known to have enzyme-inhibiting properties. researchgate.net Pretreatment with TOCP and TCP resulted in a marked increase in mortality in procaine-treated rats. researchgate.net This finding suggests that inhibition of metabolic enzymes leads to the accumulation of procaine in the system, reaching toxic levels in the brain. researchgate.net
The following table summarizes the observed effects of enzyme modulators on the toxicity of procaine in a rat model, which serves as an indirect measure of the changes in its metabolic profile.
| Enzyme Modulator | Modulator Type | Effect on Procaine Metabolism | Observed Effect on Procaine Toxicity in Rats |
| Phenobarbital | Inducer | Accelerated | Decreased mortality researchgate.net |
| Tricresyl Phosphate (B84403) (TOCP) | Inhibitor | Inhibited | Increased mortality researchgate.net |
| Tricresyl Phosphate (TCP) | Inhibitor | Inhibited | Increased mortality researchgate.net |
Beyond the modulation of its own metabolism, procaine itself has been shown to act as a modulator of other enzymes. Research has demonstrated that procaine can inhibit the activity of DNA methyltransferases (DNMTs). aacrjournals.orgnih.govresearchgate.net This inhibition can lead to a reduction in DNA methylation, a process that is crucial for gene expression regulation. aacrjournals.orgnih.gov Studies in human cancer cell lines have shown that procaine can cause a significant reduction in 5-methylcytosine (B146107) DNA content and restore the expression of epigenetically silenced genes. aacrjournals.orgnih.gov Furthermore, procaine and its derivatives have been reported to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. d-nb.infonih.govresearchgate.net
These findings from preclinical and in vitro studies highlight the dual role of enzyme modulation in the context of procaine. Its metabolic profile and, consequently, its safety and efficacy can be significantly influenced by co-administered enzyme inducers or inhibitors. Simultaneously, procaine itself can act as a modulator of key enzymes, suggesting a broader range of biochemical effects beyond its primary anesthetic action.
Advanced Research Methodologies for Procaine Hydrochloride, 3,5 3h Analysis
Radiometric Detection and Quantification Techniques
Radiometric methods are fundamental for the analysis of tritium-labeled compounds, offering high sensitivity for detecting the low-energy beta emissions from the [3,5-3H] isotope.
Liquid Scintillation Counting and Beta Detection
Liquid Scintillation Counting (LSC) is a cornerstone technique for quantifying beta-emitting isotopes like tritium (B154650). revvity.co.jpcolumbia.edu The sample containing Procaine (B135) Hydrochloride, [3,5-3H] is mixed with a liquid scintillation cocktail. revvity.co.jpiaea.org This cocktail contains a solvent and fluors (scintillators) that emit light when excited by the beta particles released during the radioactive decay of tritium. revvity.co.jpcolumbia.edu The emitted light is then detected by photomultiplier tubes (PMTs) within a liquid scintillation counter. The intensity of the light is proportional to the energy of the beta particle, and the rate of light pulses corresponds to the amount of radioactivity in the sample. columbia.edu This method is highly efficient for detecting the weak beta emissions of tritium. columbia.edu
Key considerations for accurate quantification include the choice of an appropriate scintillation cocktail that is compatible with the sample matrix to ensure efficient energy transfer. revvity.co.jpiaea.org Quenching, a phenomenon that reduces the light output and thus the detection efficiency, must be accounted for through various correction methods. iaea.org
Phosphor Imaging and Autoradiography for Tissue Section Analysis
Phosphor imaging and autoradiography are powerful techniques for visualizing the distribution of radiolabeled compounds within tissue sections. azurebiosystems.comwikipedia.orgplos.org These methods provide spatial information about where Procaine Hydrochloride, [3,5-3H] accumulates in tissues.
In autoradiography , tissue sections containing the radiolabeled procaine are placed in direct contact with X-ray film or a nuclear emulsion. wikipedia.orgfz-juelich.de The beta particles emitted from the tritium isotope expose the film, creating a latent image that, when developed, reveals the distribution of the compound. wikipedia.org For enhanced sensitivity and quantitative analysis, phosphor imaging is often employed. azurebiosystems.comtandfonline.com A storage phosphor screen captures the energy from the radioactive decay. azurebiosystems.com This screen is then scanned with a laser, which releases the stored energy as light. The emitted light is detected and converted into a digital image, providing a quantitative map of the radioactivity. azurebiosystems.comuconn.edu
Tritium-sensitive phosphor screens, which lack a protective coating, are necessary for detecting the low-energy beta particles from [3,5-3H]. tandfonline.comacmerevival.com To prevent contamination of these sensitive plates, especially with weakly bound ligands, tissue fixation techniques are often employed. tandfonline.comnih.gov
Advanced Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the structure of Procaine Hydrochloride, [3,5-3H], its interactions with other molecules, and the identification of its metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules and studying their interactions. wdh.ac.id 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the procaine hydrochloride molecule, allowing for its structural confirmation. chemicalbook.comresearchgate.netscribd.com
NMR is also used to investigate how procaine hydrochloride interacts with biological macromolecules, such as proteins and membranes. nih.govnih.gov By observing changes in the NMR signals of either the procaine or the interacting molecule upon binding, researchers can map the interaction sites and determine the conformation of the bound drug. For instance, NMR studies have been used to investigate the interaction of procaine with erythrocyte membranes and its inclusion in cyclodextrin (B1172386) complexes. nih.govresearchgate.netphyschemres.org
Mass Spectrometry (MS) and Tandem MS for Metabolite Identification
Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ionized molecules, making it ideal for identifying and quantifying procaine and its metabolites. nih.govpsu.edu When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of complex biological samples. nih.govresearchgate.net
Tandem mass spectrometry (MS/MS) provides even greater specificity and structural information. nih.govwaters.com In a tandem MS experiment, a specific ion (e.g., the molecular ion of a potential metabolite) is selected and fragmented. The resulting fragment ions create a unique "fingerprint" that can be used to confirm the identity of the metabolite. This technique has been successfully used to develop sensitive methods for the simultaneous determination of procaine and its primary metabolite, para-aminobenzoic acid (PABA). nih.govresearchgate.net
| Parameter | Value | Reference |
| Parent Ion (m/z) | 237 | nih.gov |
| Fragment Ion (m/z) | 100 | nih.gov |
| Internal Standard | N-Acetylprocainamide (NAPA) | nih.gov |
| Linearity Range (Procaine) | 10 nM to 5000 nM | nih.gov |
| Intra- and Inter-day RSD | <5% | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies for Binding Dynamics
UV-Vis spectroscopy and fluorescence spectroscopy are valuable techniques for studying the binding of procaine hydrochloride to macromolecules, such as proteins and DNA. acs.orgresearchgate.net
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. When procaine binds to a protein like human serum albumin (HSA) or bovine hemoglobin (BHb), changes in the absorption spectrum can be observed, indicating the formation of a complex. tandfonline.comitmedicalteam.pl These changes can be used to calculate binding constants (Kb), which quantify the strength of the interaction. tandfonline.comnih.gov
Fluorescence spectroscopy is often more sensitive and provides more detailed information about the binding environment. rsc.org The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be quenched or enhanced upon binding of a ligand like procaine. tandfonline.comitmedicalteam.pl By analyzing these fluorescence changes, researchers can determine binding constants, the number of binding sites, and thermodynamic parameters of the interaction. tandfonline.comrsc.org Synchronous fluorescence techniques can provide specific information about the microenvironment around tyrosine and tryptophan residues. tandfonline.comnih.gov
| Interaction Studied | Technique | Key Findings | Reference |
| Procaine-HSA | Fluorescence Spectroscopy, UV-Vis | Weak binding, static and dynamic quenching | itmedicalteam.pl |
| Procaine-BHb | Fluorescence Spectroscopy, UV-Vis | Ground-state complex, static quenching, Kb values determined | tandfonline.comnih.gov |
| Procaine-β-Cyclodextrin | UV-Vis, Fluorescence, NMR | 1:1 stoichiometry, association constants determined | acs.org |
| Procaine-DNA | Fluorescence Spectroscopy | Minor groove binding, hydrophobic and hydrogen bonding forces | nih.gov |
Circular Dichroism (CD) and Vibrational Spectroscopy for Conformational Analysis
The three-dimensional structure of procaine is crucial for its interaction with biological receptors. Circular dichroism (CD) and vibrational spectroscopy are powerful non-destructive techniques for analyzing the conformational properties of procaine hydrochloride.
Circular Dichroism (CD) is particularly sensitive to the secondary structure of proteins and can be used to study the conformational changes induced by ligand binding. When procaine interacts with proteins, such as protein kinase C or bovine serum albumin, changes in the CD spectrum can indicate alterations in the protein's alpha-helix and beta-sheet content. For instance, studies have shown that activators of protein kinase C, which promote its translocation to cell membranes, cause significant changes in its CD spectra, suggesting a reduction in the average length of alpha-helical segments and an increase in beta-structure. nih.gov Similarly, the binding of procaine to bovine serum albumin has been shown to induce conformational changes, as evidenced by alterations in the CD spectra. nih.govresearchgate.net
Vibrational Spectroscopy , including Infrared (IR) and Raman spectroscopy, provides detailed information about the molecular vibrations and thus the structure of procaine hydrochloride. tandfonline.comresearchgate.nettandfonline.com These techniques can identify characteristic functional groups and their chemical environment. For example, vibrational spectroscopy has been used to investigate the molecular structure of procaine hydrochloride, focusing on the p-aminobenzoate group, the ester group, and the tertiary amino group, which are all critical for its binding to the sodium ion channel. nih.gov The analysis of vibrational spectra, often complemented by computational methods like Density Functional Theory (DFT), helps in understanding the electron transport mechanism and the structural deviations that influence the molecule's dipolar nature. nih.gov A detailed assignment of the vibrational bands in the IR and Raman spectra of procaine hydrochloride has been achieved through studies using deuterated and non-deuterated samples. tandfonline.comresearchgate.nettandfonline.com
| Spectroscopic Technique | Application in Procaine Analysis | Key Findings |
| Circular Dichroism (CD) | Analysis of protein conformational changes upon procaine binding. nih.govnih.govresearchgate.net | Detects alterations in protein secondary structure (α-helix, β-sheet). nih.govresearchgate.net |
| Vibrational Spectroscopy (IR, Raman) | Elucidation of molecular structure and functional groups. tandfonline.comresearchgate.nettandfonline.comnih.gov | Identifies characteristic vibrational marker bands for different moieties of the procaine molecule. nih.gov |
Chromatographic Separation and Purification Strategies
Chromatographic techniques are indispensable for the separation, purification, and quantification of procaine hydrochloride and its metabolites from complex matrices.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of procaine hydrochloride and for profiling its metabolites. tandfonline.comub.edu Reversed-phase HPLC methods are commonly employed for this purpose. nih.gov A typical HPLC setup for procaine analysis might use a C18 column with a mobile phase consisting of a mixture of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com The use of photodiode array (PDA) detectors allows for the simultaneous monitoring of the analyte at multiple wavelengths, enhancing the specificity of detection. tandfonline.com
Stability-indicating HPLC methods have been developed to separate procaine from its degradation products, ensuring accurate quantification in pharmaceutical formulations. nih.gov These methods are crucial for quality control and stability studies. Furthermore, HPLC coupled with mass spectrometry (HPLC-MS) is a powerful tool for identifying and quantifying procaine metabolites in biological samples. mdpi.com
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a highly sensitive and specific technique for the analysis of volatile compounds, including some metabolites of procaine. tandfonline.comub.edu For the analysis of non-volatile compounds like procaine and many of its metabolites, a derivatization step is often necessary to increase their volatility. oup.com
GC-MS methods have been developed for the simultaneous determination of procaine and other local anesthetics in biological fluids like plasma and urine. nih.gov These methods often involve a solid-phase extraction (SPE) step to isolate the analytes from the complex biological matrix before GC-MS analysis. nih.gov The use of specific ion monitoring (SIM) in GC-MS provides high selectivity and allows for the detection of trace amounts of metabolites.
Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for the qualitative identification and separation of procaine hydrochloride. tandfonline.com Various TLC systems have been developed using different solvent systems and detection reagents. ingentaconnect.comresearchgate.net For instance, a mixture of ethyl acetate, methanol, and ammonia (B1221849) solution can be used as a developing solvent on silica (B1680970) gel plates. ingentaconnect.comresearchgate.net
Detection of the separated spots on the TLC plate can be achieved by viewing under UV light or by spraying with specific chromogenic reagents. researchgate.netnihs.go.jp For example, spraying with cobalt(II) thiocyanate (B1210189) solution followed by Ehrlich's reagent can help distinguish procaine from other local anesthetics. ingentaconnect.comresearchgate.net TLC has also been used in kinetic studies to monitor the hydrolysis of procaine. nih.gov More recently, TLC has been coupled with Surface-Enhanced Raman Spectroscopy (SERS) to enhance the sensitivity of detection, allowing for the analysis of very low amounts of procaine. nih.gov
| Chromatographic Technique | Primary Application | Typical Conditions/Findings |
| HPLC | Purity assessment, metabolite profiling, stability studies. tandfonline.comnih.govsielc.com | Reversed-phase C18 column, acetonitrile/water/acid mobile phase. sielc.com |
| GC-MS | Analysis of volatile metabolites. tandfonline.comnih.gov | Often requires derivatization; high sensitivity and specificity. oup.com |
| TLC | Rapid separation and identification. ingentaconnect.comresearchgate.netnihs.go.jpnih.gov | Silica gel plates, various solvent systems, UV or chemical detection. researchgate.netnihs.go.jp |
Electrochemical and Biophysical Assay Development
Electrochemical and biophysical assays provide valuable information on the interactions of procaine hydrochloride with biological macromolecules, such as DNA.
Voltammetric techniques, such as square wave voltammetry (SWV) and differential pulse voltammetry (DPV), are powerful electrochemical methods for studying the binding of procaine to DNA. chem-soc.si These techniques rely on monitoring the changes in the electrochemical signal of procaine upon its interaction with DNA. chem-soc.sinih.gov The binding of procaine to the larger, slowly diffusing DNA molecule results in a decrease in the peak current of free procaine. chem-soc.si
By titrating a solution of procaine with increasing concentrations of DNA and monitoring the change in the voltammetric signal, it is possible to determine the binding parameters, such as the binding constant (K) and the number of binding sites. chem-soc.si Studies using these techniques have suggested that procaine may bind to DNA through a groove-binding mode. chem-soc.si Furthermore, differential pulse voltammetry has been used to investigate the different binding affinities of procaine to individual DNA bases, with results indicating a stronger binding to purines (G > A) than to pyrimidines (T > C). nih.gov
| Voltammetric Technique | Application | Key Findings from DNA Interaction Studies |
| Square Wave Voltammetry (SWV) | Investigating procaine-DNA binding. chem-soc.sikoyauniversity.org | Decrease in peak current upon binding; allows calculation of binding constant. chem-soc.si |
| Differential Pulse Voltammetry (DPV) | Studying binding affinity to DNA bases. nih.gov | Stronger binding of procaine to purines than pyrimidines. nih.gov |
Quartz Crystal Microgravimetry and Isothermal Titration Calorimetry for Binding Thermodynamics
Quartz Crystal Microgravimetry (QCM) is a highly sensitive, label-free technique that measures changes in mass at the nanogram level on a quartz crystal sensor. nih.gov It operates in real-time and is ideal for studying the binding interactions of molecules. nih.gov By immobilizing a target molecule, such as a protein or DNA, on the sensor surface, the binding of procaine can be monitored by the change in the crystal's resonant frequency. QCM with dissipation monitoring (QCM-D) further provides information on the viscoelastic properties of the bound layer, offering insights into conformational changes upon binding. nih.gov This technique has been successfully used to study the binding of various drugs to proteins like human serum albumin (HSA) and to correlate hydrophobicity with binding strength. researchgate.net For instance, QCM-D can quantify changes in the solvent state within binding pockets upon drug binding. researchgate.net
Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of molecular interactions. researchgate.netnih.gov It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. nih.gov This includes the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. nih.govnih.gov ITC is a label-free and immobilization-free technique, allowing for the study of interactions in solution, which closely mimics physiological conditions. researchgate.net Studies have utilized ITC to investigate the interaction of procaine hydrochloride with various molecules, including polymers and cyclodextrins, revealing that these interactions can be entropically driven and dependent on factors like salt concentration. nih.govresearchgate.net The data obtained from ITC is crucial for understanding the driving forces behind binding, such as hydrophobic interactions and hydrogen bonding. nih.govresearchgate.net
The combination of QCM and ITC provides a comprehensive understanding of the binding thermodynamics of procaine hydrochloride. While QCM provides real-time kinetics and information on mass changes and conformational shifts, ITC delivers precise thermodynamic parameters that define the energetics of the interaction.
Atomic Force Microscopy (AFM) for Molecular Interaction Visualization
Atomic Force Microscopy (AFM) is a powerful imaging technique that provides topographical information of surfaces at the nanometer scale. parksystems.com In the context of procaine hydrochloride research, AFM is used to visualize the effects of its interaction with model membranes and other biological structures directly. lew.ro By employing techniques like the Langmuir-Blodgett method to create controlled molecular layers, researchers can use AFM to observe changes in membrane morphology and structure upon the introduction of procaine. lew.ro
Force-distance spectroscopy, an operational mode of AFM, allows for the measurement of intermolecular binding forces with high resolution and sensitivity under physiological conditions. parksystems.com This technique can probe the specific interactions between a single molecule, such as procaine, and its target. parksystems.commdpi.com For example, by functionalizing the AFM tip with a specific receptor or DNA sequence, the unbinding forces between the tip and a procaine molecule on a surface can be measured, providing direct insight into the strength of the interaction at the single-molecule level. mdpi.com Studies have shown that AFM can visualize the penetration of procaine into lipid monolayers and the resulting changes in membrane structure. lew.ro
Capillary Electrophoresis (e.g., mobility shift assay for DNA binding)
Capillary Electrophoresis (CE) is a high-resolution separation technique that offers several advantages, including short analysis times, high efficiency, and minimal sample and reagent consumption. researchgate.net One of its powerful applications in studying drug-DNA interactions is the Capillary Electrophoresis Mobility Shift Assay (CEMSA) . medicinacomplementar.com.braacrjournals.orgnih.gov
CEMSA is used to study the binding affinity of small molecules like procaine to DNA. medicinacomplementar.com.braacrjournals.org The principle of the assay is based on the change in the electrophoretic mobility of a DNA fragment when it forms a complex with a ligand. In a typical experiment, a specific DNA sequence, which can be fluorescently labeled, is incubated with varying concentrations of procaine. The resulting mixtures are then analyzed by CE. The formation of a procaine-DNA complex leads to a change in the charge-to-mass ratio and size of the DNA, causing it to migrate at a different velocity in the electric field. This "mobility shift" is observed as a change in the migration time of the DNA peak in the electropherogram. medicinacomplementar.com.braacrjournals.org
By analyzing the change in mobility as a function of the procaine concentration, the dissociation constant (Kd) of the complex can be determined, providing a quantitative measure of the binding affinity. aacrjournals.org Research has demonstrated that procaine binds to CpG-rich DNA sequences, with a higher affinity for double-stranded DNA (dsDNA) compared to single-stranded DNA (ssDNA). medicinacomplementar.com.braacrjournals.org
Below is an interactive data table summarizing the dissociation constants (Kd) for procaine binding to different DNA structures as determined by CEMSA.
| DNA Structure | Dissociation Constant (Kd) (mM) |
| Methylated single-stranded GA | ~1.5 |
| Unmethylated single-stranded GA | ~2.0 |
| Methylated double-stranded GA/TC | ~0.5 |
| Unmethylated double-stranded GA/TC | ~0.8 |
Note: Lower Kd values indicate stronger binding affinity.
Computational Chemistry and Molecular Modeling Approaches
Computational methods have become indispensable tools in modern drug discovery and molecular biology, providing detailed insights that complement experimental findings.
Molecular Docking and Dynamics Simulations for Receptor/DNA Interactions
Molecular Docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of procaine hydrochloride, docking simulations are employed to identify the binding sites and modes of interaction with its biological targets, such as proteins and DNA. nih.govresearchgate.net These simulations can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.net For example, docking studies have shown that procaine binds to the minor groove of DNA, particularly in AT-rich regions. nih.gov
Molecular Dynamics (MD) Simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and stability of procaine-receptor or procaine-DNA complexes over time. mdpi.comnih.gov By simulating the movements of atoms and molecules, MD can offer insights into the flexibility of the binding pocket and the role of solvent molecules in the interaction. mdpi.com These simulations have been instrumental in understanding the behavior of various drug-target systems, including the interaction of small molecules with proteins and nucleic acids. nih.govresearchgate.net
Density Functional Theory (DFT) Calculations for Electronic Properties and Binding Forces
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com DFT calculations are employed to understand the electronic properties of procaine, such as its molecular orbital energies (HOMO and LUMO), atomic charge distributions, and chemical reactivity. nih.govresearchgate.netfrontiersin.org These properties are fundamental to its ability to interact with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comlongdom.org QSAR models are built by correlating molecular descriptors (physicochemical properties or structural features) of a set of procaine analogs with their experimentally determined biological activities, such as binding affinity to a receptor. jocpr.comnih.gov
Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized analogs. longdom.orgresearchgate.net This predictive capability is highly valuable in drug design, as it allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and testing, thereby saving time and resources. jocpr.com QSAR studies on procaine analogs have highlighted the importance of properties like hydrophobicity for their binding affinity to receptors such as nicotinic acetylcholine (B1216132) receptors. nih.gov These models provide valuable insights into the structural features that can be modified to enhance the desired biological activity. nih.gov
Below is an interactive data table illustrating a hypothetical QSAR model for a series of procaine analogs, showing the relationship between a molecular descriptor (e.g., LogP for hydrophobicity) and binding affinity.
| Analog | Molecular Descriptor (LogP) | Experimental Binding Affinity (log(1/IC50)) | Predicted Binding Affinity (log(1/IC50)) |
| Procaine | 1.8 | 4.5 | 4.6 |
| Analog A | 2.1 | 4.9 | 4.9 |
| Analog B | 1.5 | 4.2 | 4.3 |
| Analog C | 2.5 | 5.3 | 5.2 |
Applications in Preclinical Research Models and Emerging Research Avenues
Investigations in Cell Culture Systems
Cell culture systems offer a controlled environment to dissect the specific effects of procaine (B135) hydrochloride on various cellular activities.
Research has demonstrated that procaine hydrochloride exerts significant effects on fundamental cellular processes. In cancer cell lines, a primary focus has been its impact on cell viability and programmed cell death.
Proliferation and Cell Cycle: Procaine has been shown to inhibit the proliferation of various cancer cells in a dose-dependent manner. For instance, in human tongue squamous carcinoma cells (CAL27 and SCC-15) and colon cancer cells (HCT116), procaine significantly suppressed cell proliferation. nih.govnih.govnih.gov This inhibition is often linked to the induction of cell cycle arrest. In breast cancer cells, procaine was found to cause mitotic arrest, while in hepatoma cells, it inhibited the S/G2/M transition. nih.gov Similarly, in HCT116 colon cancer cells, procaine increased the proportion of cells in the G1 phase. nih.gov
Programmed Cell Death (Apoptosis): A key mechanism behind procaine's anti-proliferative effects is the induction of apoptosis. Studies have observed a dose-dependent increase in both early and late apoptosis in CAL27 tongue cancer cells upon treatment with procaine. nih.gov It also promotes apoptosis in HCT116 colon cancer cells and T24 and 5637 human bladder cancer cells. nih.govresearchgate.net The apoptotic process is often mediated through the activation of caspase cascades, specifically caspase-3/9. researchgate.net
Autophagy and Stress Responses: Beyond apoptosis, procaine can induce other cellular responses like autophagy. In CAL27 cells, autophagy was observed alongside apoptosis, and inhibiting autophagy enhanced the anti-proliferative effects of procaine, suggesting autophagy acts as a protective mechanism for the cancer cells. nih.govnih.gov Procaine also influences cellular responses to stress. It has been shown to cause an intracellular acidification in CHO cells following heating, altering the cells' ability to recover from an acid shock. nih.gov Furthermore, in tongue cancer cells, procaine treatment leads to an increase in intracellular reactive oxygen species (ROS), indicating an induction of oxidative stress as part of its mechanism. nih.govnih.gov
To understand the molecular pathways affected by procaine, researchers have utilized a variety of specific cell lines. The radiolabeling in Procaine hydrochloride, [3,5-3H] is crucial for tracing its metabolic fate and interaction with cellular components in these models.
Human Lymphoblastoid (Jurkat) Cells: These T-lymphocyte cells have been used to study the antioxidant properties of procaine. In Jurkat cells subjected to induced lipid peroxidation, procaine was effective in reducing the generation of cell membrane lipoperoxides. nih.gov
Neuroblastoma (SH-SY5Y) and Pheochromocytoma (PC12) Cells: Studies using the human neuroblastoma cell line SH-SY5Y have explored the neurotoxic potential of local anesthetics, finding that compounds like procaine can induce apoptosis. nih.gov In the related rat pheochromocytoma PC12 cell line, procaine demonstrated strong neuroprotective properties against the amyloid peptide Aβ₁₋₄₂, a key factor in Alzheimer's disease. nih.gov It was found to inhibit the neurotoxic effect of glutamate, suggesting a potential mechanism for its neuroprotection. nih.gov
Hepatoma (HLE, HuH7, HuH6) Cells: Research on human hepatoma cell lines has revealed procaine's ability to inhibit cell viability and act as a DNA demethylating agent. nih.gov In HLE, HuH7, and HuH6 cells, procaine significantly decreased cell viability and inhibited the S/G2/M transition of the cell cycle. nih.gov A key finding was that procaine could demethylate and reactivate the expression of tumor suppressor genes that were silenced by DNA hypermethylation. nih.gov
Influenza-Infected (A549, Calu-3, MDCK) Cells: The antiviral properties of procaine hydrochloride have been investigated in cell lines commonly used for influenza research. In A549, Calu-3 (human lung cancer), and MDCK (canine kidney) cells, procaine was shown to inhibit the replication of the influenza A virus. nih.gov Its mechanism involves delaying the fusion of the virus with the endosome early in the replication cycle. nih.gov
Table 1: Summary of Procaine Hydrochloride Effects in Specific Cell Lines
| Cell Line | Cell Type | Key Findings | Reference |
|---|---|---|---|
| CAL27, SCC-15 | Human Tongue Squamous Carcinoma | Inhibited proliferation, induced G2/M cell cycle arrest, apoptosis, and autophagy. Increased intracellular ROS. | nih.govnih.gov |
| HCT116 | Human Colon Carcinoma | Inhibited cell viability and migration, promoted apoptosis, and arrested cell cycle at G1 phase. | nih.gov |
| Jurkat | Human T-Lymphocyte (Lymphoblastoid) | Reduced generation of cell membrane lipoperoxides under oxidative stress. | nih.gov |
| PC12 | Rat Pheochromocytoma (Neuroblastoma-like) | Exhibited neuroprotective effects against amyloid-beta and glutamate-induced neurotoxicity. | nih.gov |
| HLE, HuH7, HuH6 | Human Hepatoma | Decreased cell viability, inhibited S/G2/M transition, and induced DNA demethylation of tumor suppressor genes. | nih.gov |
| MCF-7 | Human Breast Adenocarcinoma | Acted as a DNA-demethylating agent, restored silenced gene expression, and caused mitotic arrest. | nih.gov |
| A549, Calu-3, MDCK | Influenza-Infected Cells | Inhibited influenza A virus replication by delaying endosome fusion. | nih.gov |
Procaine hydrochloride has demonstrated notable effects on cellular oxidative balance and protection against various stressors.
Antioxidant Activity: In vitro studies have confirmed the antioxidant action of procaine. It can inhibit the generation of reactive oxygen species (ROS), such as the superoxide (B77818) radical (O₂·⁻). nih.gov This antioxidant capacity has been observed in systems designed to generate O₂·⁻, where procaine showed an inhibitory effect. nih.gov Furthermore, procaine effectively reduces the formation of cell membrane lipoperoxides in Jurkat cells when they are exposed to pro-inflammatory conditions, highlighting its membrane-protective antioxidant action. nih.gov
Cytoprotective Effects: The compound's ability to mitigate oxidative stress contributes to its cytoprotective properties. Procaine has displayed protective actions in various experimental models, including those for intoxication and ionizing irradiation. nih.gov For example, procaine was shown to protect against cisplatin-induced cellular damage in rat kidneys by inhibiting mitochondrial lipid peroxidation. nih.gov This suggests that procaine can shield cells from the harmful effects of certain toxins and environmental stressors by maintaining cellular redox homeostasis.
Role in Animal Model-Based Investigations
Animal models are indispensable for understanding the physiological and pharmacological effects of procaine hydrochloride in a complex, living system. The use of [3,5-3H] labeled procaine allows for pharmacokinetic and biodistribution studies, complementing the mechanistic data from cell culture.
In vivo studies have helped to validate specific molecular targets of procaine identified in vitro. A notable example is in the context of neuropathic pain. In a rat model, procaine treatment was found to inhibit the expression of both Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) at both the mRNA and protein levels. nih.gov This finding points to the JAK2/STAT3 pathway as a key pharmacological target for procaine's cellular mechanism in attenuating neuropathic pain. nih.gov
Animal studies have provided evidence of procaine's effects across multiple organ systems.
Nervous System: In the brains of rats undergoing chronic treatment, procaine modulated lipid peroxidation and was associated with an increase in the enzymatic activity of superoxide dismutase (SOD), a critical antioxidant enzyme. nih.gov This demonstrates a direct impact on the brain's oxidative stress management systems.
Cardiovascular System: While detailed in vivo cardiovascular studies with the radiolabeled compound are specific, the broader research into procaine points towards effects on endothelial-dependent vasorelaxation and anti-atherogenic properties, which are areas for further investigation in animal models. nih.gov
Endocrine and Immune Systems: The anti-inflammatory effects of procaine observed in cell culture systems suggest a modulatory role in the immune system. nih.gov Its ability to inhibit nitric oxide (NO) production and suppress L-arginine uptake in relevant cell models provides a basis for in vivo studies on its immunomodulatory and anti-inflammatory actions. nih.gov
Renal System: Procaine hydrochloride has shown significant protective effects in the kidneys. In animal models of cisplatin-induced nephrotoxicity, procaine was able to protect both mice and rats from kidney damage. nih.gov It is believed to accumulate in the kidneys and form a less toxic compound with cisplatin, thereby mitigating its harmful effects. nih.gov
Table 2: Summary of Procaine Hydrochloride Effects in Animal Models
| Organ System | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Nervous System | Rat | Inhibited JAK2 and STAT3 expression in a neuropathic pain model; modulated lipid peroxidation and increased SOD activity in brain tissue. | nih.gov |
| Renal System | Mouse, Rat | Protected against cisplatin-induced kidney damage by accumulating in the kidneys and forming a less toxic platinum compound. | nih.gov |
| Oncology | Nude Mice (Hepatoma Xenograft) | Demonstrated a significant tumor growth-inhibitory effect on transplanted human hepatoma cells. | nih.gov |
Insights into Systemic Bioavailability and Biodistribution in Complex Organisms
The use of radiolabeled compounds, such as [3,5-3H] Procaine hydrochloride, is a cornerstone of preclinical research, offering a quantitative method to track the absorption, distribution, metabolism, and excretion (ADME) of a drug within a living organism. While specific comprehensive studies on the systemic bioavailability and whole-body biodistribution of [3,5-3H] Procaine hydrochloride are not extensively detailed in publicly available literature, insights can be drawn from studies on procaine's general pharmacokinetics and the established methodologies of quantitative whole-body autoradiography (QWBA) used for other tritiated compounds.
Procaine hydrochloride is known to be rapidly hydrolyzed in the plasma by pseudocholinesterase into para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE) nih.gov. This rapid metabolism significantly influences its systemic bioavailability and duration of action. Studies on the absorption of non-radiolabeled procaine in the rat small intestine have shown that it is absorbed along the entire length of the intestine, with the ileum showing a higher capacity for absorption of the unchanged drug compared to the duodenum and jejunum nih.gov. This initial absorption is a key determinant of its entry into the systemic circulation.
The following table illustrates a hypothetical biodistribution profile for a generic tritiated small molecule, which could be analogous to what might be observed for [3,5-3H] Procaine hydrochloride in a preclinical model.
Hypothetical Biodistribution of a Tritiated Small Molecule
| Organ | Concentration (ng-eq/g) at 1 hour | Concentration (ng-eq/g) at 24 hours |
|---|---|---|
| Blood | 50 | 5 |
| Liver | 800 | 150 |
| Kidney | 1200 | 200 |
| Brain | 20 | 2 |
| Muscle | 30 | 10 |
Comparative Studies with Non-Radiolabeled Procaine and Analogs
Assessing the Impact of Tritium (B154650) Labeling on Biological Activity
A critical consideration in the use of radiolabeled compounds for biological research is whether the isotopic label alters the compound's intrinsic biological activity. The process of tritium labeling involves the substitution of one or more hydrogen atoms with its radioactive isotope, tritium (³H). Due to the low energy of the beta particles emitted by tritium and the minimal change in molecular weight and structure, it is widely accepted that tritium labeling does not significantly alter the biological activity of small molecules mdpi.comresearchgate.netopenmedscience.com.
The rationale for this assertion lies in the fundamental principles of chemical bonding and molecular interactions. The chemical properties of an element are primarily determined by its electron configuration, which is identical for all isotopes of that element. Therefore, [3,5-3H] Procaine hydrochloride is expected to have the same affinity and efficacy at its target receptors as non-radiolabeled procaine hydrochloride.
While specific comparative studies that directly measure and quantify any potential differences in the anesthetic potency or other biological effects between [3,5-3H] Procaine hydrochloride and its non-radiolabeled counterpart are not extensively reported, the vast body of literature on the use of tritiated ligands in pharmacology supports the assumption of biological equivalence. For a definitive assessment, one could design a comparative study measuring a key biological endpoint, such as the inhibition of sodium channels or the local anesthetic effect in an animal model.
The following table outlines a hypothetical comparative analysis of key pharmacological parameters.
Hypothetical Pharmacological Comparison: Procaine vs. [3,5-3H] Procaine
| Parameter | Non-Radiolabeled Procaine | [3,5-3H] Procaine | Expected Outcome |
|---|---|---|---|
| Receptor Binding Affinity (Ki) | X nM | Expected to be ~X nM | No significant difference |
| Anesthetic Potency (ED50) | Y mg/kg | Expected to be ~Y mg/kg | No significant difference |
| Inhibition of Sodium Channels (IC50) | Z µM | Expected to be ~Z µM | No significant difference |
Differentiating Mechanisms of Action among Procaine and its Derivatives
Procaine belongs to the amino ester class of local anesthetics, and its primary mechanism of action is the blockade of voltage-gated sodium channels nih.govdrugbank.com. However, procaine and its derivatives, such as procainamide, exhibit different pharmacological profiles and clinical applications. Procainamide, for instance, is primarily used as an antiarrhythmic agent and has a different effect on cardiac ion channels compared to procaine wikipedia.orgdrugbank.comnih.gov.
Radioligand binding assays using [3,5-3H] Procaine hydrochloride are an invaluable tool for dissecting these differing mechanisms of action at the molecular level nih.gov. By using [3,5-3H] Procaine as a tracer, researchers can perform competitive binding experiments with a range of unlabeled procaine derivatives. In these assays, the ability of a derivative to displace [3,5-3H] Procaine from its binding sites on specific receptors or ion channels is measured. This allows for the determination of the binding affinities (Ki values) of these derivatives for the same targets as procaine.
Future Directions and Unexplored Research Frontiers
Novel Applications of [3,5-3H] Procaine in Biological Tracing
The utility of [3,5-3H] Procaine hydrochloride as a biological tracer extends beyond traditional pharmacokinetic studies. The high specific activity and the low energy of the beta particles emitted by tritium make it an excellent tool for high-resolution autoradiography at the cellular and subcellular levels iaea.org. This opens up possibilities for novel tracing applications to elucidate the precise localization of procaine binding sites.
Future research could focus on using quantitative autoradiography with [3,5-3H] Procaine to map its distribution in specific brain regions or within different layers of the skin following topical application. This could provide valuable information on its penetration and local distribution, which is crucial for its use as a topical anesthetic.
Another novel application could be in the study of neuronal pathways. While not a classical neurotransmitter, procaine's interaction with various ion channels and receptors could potentially be exploited to trace neuronal connections. By applying [3,5-3H] Procaine to a specific neuronal population, it may be possible to follow its transport along axons and identify connected brain regions through autoradiography. This would be a novel approach to neuronal tracing, although it would require validation against established methods.
Integration with Advanced Imaging Modalities
The future of biological tracing lies in multimodal imaging, which combines the strengths of different imaging techniques to provide a more complete picture of biological processes nih.govnih.govresearchgate.net. While [3,5-3H] Procaine hydrochloride is primarily detected through its radioactivity, its use can be integrated with advanced imaging modalities to provide richer, more contextualized data.
One promising avenue is the combination of autoradiography with immunohistochemistry or fluorescence microscopy nih.gov. After performing autoradiography with [3,5-3H] Procaine to identify the location of the drug, the same tissue section can be stained with antibodies against specific cellular markers (e.g., neuronal subtypes, glial cells) or fluorescent probes. This correlative imaging approach would allow researchers to determine not only where the drug is located but also which specific cell types it is interacting with.
Furthermore, while tritium itself is not directly detectable by in vivo imaging techniques like Positron Emission Tomography (PET) or Magnetic Resonance Imaging (MRI), the insights gained from preclinical [3,5-3H] Procaine studies can inform the development of procaine-based probes for these modalities. For example, understanding the key structural features of procaine responsible for its binding to a particular target from radioligand binding assays could guide the design of a procaine derivative labeled with a positron-emitting isotope (e.g., ¹⁸F) for PET imaging.
The following table summarizes potential future research directions for [3,5-3H] Procaine hydrochloride.
Future Research Directions for [3,5-3H] Procaine Hydrochloride
| Research Area | Methodology | Potential Insights |
|---|---|---|
| High-Resolution Binding Site Mapping | Quantitative Autoradiography | Cellular and subcellular localization of procaine targets. |
| Neuronal Pathway Tracing | Axonal Transport Studies with Autoradiography | Identification of neuronal circuits modulated by procaine. |
| Correlative Imaging | Autoradiography combined with Immunohistochemistry | Identification of specific cell types interacting with procaine. |
| Informing PET Probe Development | Competitive Radioligand Binding Assays | Design of procaine-based PET tracers for in vivo imaging. |
Development of Predictive Models for Biological Activity based on Radiolabeling Data
The integration of radiolabeling data, particularly from compounds like Procaine hydrochloride, [3,5-3H], into computational models represents a significant advancement in predictive toxicology and pharmacology. The tritium ([3H]) label on the procaine hydrochloride molecule allows for highly sensitive and quantitative tracking of the compound and its metabolites within biological systems. This precise data is foundational for building and refining predictive models that can forecast a compound's behavior in vivo.
The primary application of this radiolabeling data is in the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical representations that correlate the chemical structure and physicochemical properties of a compound with its biological activity. wikipedia.orgnih.gov By incorporating experimental data from studies using [3,5-3H] procaine hydrochloride, researchers can enhance the predictive power of these models.
The Process of Model Development:
Data Acquisition: Preclinical studies using animal models are conducted with Procaine hydrochloride, [3,5-3H]. Key parameters are meticulously measured, including:
Absorption: The rate and extent to which the compound is absorbed into the bloodstream.
Distribution: The localization of the compound and its metabolites in various tissues and organs.
Metabolism: The identification and quantification of metabolic products.
Excretion: The routes and rates of elimination of the compound and its metabolites from the body.
Descriptor Calculation: A wide range of molecular descriptors for procaine hydrochloride and its metabolites are calculated using computational chemistry software. These descriptors quantify various aspects of the molecules' structure, such as their size, shape, lipophilicity, and electronic properties.
Model Building: Statistical methods, such as multiple linear regression, partial least squares, and machine learning algorithms, are employed to establish a mathematical relationship between the calculated molecular descriptors and the experimentally determined biological activity (e.g., binding affinity, metabolic rate, tissue distribution).
Model Validation: The predictive performance of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability and robustness.
Illustrative Data for Model Input:
The following hypothetical data tables illustrate the type of information that would be generated from preclinical studies with Procaine hydrochloride, [3,5-3H] and used as input for developing predictive models.
Table 1: Hypothetical Tissue Distribution of [3,5-3H] Procaine Hydrochloride in a Rodent Model
| Tissue | Concentration (ng-equivalents/g) at 1 hour | Concentration (ng-equivalents/g) at 4 hours |
| Blood | 150 | 50 |
| Brain | 25 | 5 |
| Liver | 800 | 250 |
| Kidney | 1200 | 400 |
| Muscle | 80 | 20 |
| Adipose | 300 | 150 |
Table 2: Hypothetical Metabolic Profile of [3,5-3H] Procaine Hydrochloride in Rat Liver Microsomes
| Metabolite | Percentage of Total Radioactivity |
| Procaine (unchanged) | 40% |
| p-Aminobenzoic acid (PABA) | 35% |
| Diethylaminoethanol (DEAE) | 20% |
| Other minor metabolites | 5% |
The Impact of Radiolabeling Data on Predictive Accuracy:
The inclusion of precise ADME data from radiolabeled compounds like [3,5-3H] procaine hydrochloride significantly enhances the accuracy and predictive power of QSAR models. This is because the data provides a direct measure of the compound's in vivo behavior, which is often a complex interplay of multiple factors that are difficult to predict from structure alone. By training models on this high-quality experimental data, researchers can develop more reliable in silico tools for screening new chemical entities. These models can then be used to predict the biological activity and pharmacokinetic properties of novel compounds before they are even synthesized, thereby saving considerable time and resources in the drug discovery pipeline.
Q & A
Basic Questions
Q. How can the identity and purity of Procaine Hydrochloride, [3,5-³H] be verified according to pharmacopoeial standards?
- Methodological Answer :
- Identity Tests :
- Melting Range : Confirm the melting range (154–158°C) using a calibrated apparatus .
- Chloride Test : Dissolve 0.05 g in water and add silver nitrate; a white precipitate confirms chloride ions .
- Aromatic Primary Amine Test : React with sodium nitrite and β-naphthol to form an orange-red azo dye .
- Purity Assay :
- Nitrite Titration : Dissolve 0.5 g in 50 mL HCl (7% w/v), add potassium bromide, and titrate with sodium nitrite (0.1 M). Each mL of titrant corresponds to 27.28 mg of Procaine HCl .
- Impurity Limits : Use HPLC to quantify ≤0.5% p-aminobenzoic acid (degradation product) .
Q. What storage conditions are critical to prevent degradation of Procaine Hydrochloride, [3,5-³H]?
- Methodological Answer :
- Container : Store in airtight, light-resistant glass containers under nitrogen to minimize oxidation .
- Environment : Maintain temperature ≤25°C and relative humidity ≤60%. Desiccants (e.g., silica gel) should be used in storage cabinets .
- Stability Monitoring : Perform quarterly HPLC assays to detect hydrolysis products (e.g., p-aminobenzoic acid) .
Advanced Research Questions
Q. How can hydrolysis kinetics of Procaine Hydrochloride, [3,5-³H] be studied under varying pH and temperature?
- Methodological Answer :
-
Experimental Design :
-
pH Range : Prepare buffered solutions (pH 1.96–8.99) and incubate at 60–120°C .
-
Sampling : Withdraw aliquots at intervals (e.g., 0, 15, 30, 60 mins) and quench reactions by cooling to 4°C.
-
Analytical Technique :
-
Dual-Wavelength Spectrophotometry : Measure absorbance at 290 nm (Procaine) and 245 nm (degradation products) to calculate residual concentration .
-
Data Analysis : Apply Arrhenius equation to derive activation energy and predict shelf-life under ambient conditions.
pH Temperature (°C) Degradation Rate Constant (k, h⁻¹) 2.0 60 0.0021 7.4 37 0.015 9.0 80 0.098
Q. What strategies improve the esterification step in Procaine Hydrochloride synthesis to enhance yield and safety?
- Methodological Answer :
- Catalyst Optimization : Replace sulfuric acid with solid acid catalysts (e.g., Amberlyst-15) to reduce explosion risks and improve esterification efficiency .
- Reaction Monitoring : Use in-situ FTIR to track ester bond formation and minimize side reactions (e.g., oxidation).
- Process Modifications :
- Temperature Control : Maintain 80–85°C (vs. traditional 100°C) to reduce thermal degradation .
- Solvent Choice : Use toluene instead of ethanol to facilitate azeotropic removal of water, shifting equilibrium toward ester formation .
Q. How should discrepancies in assay results between nitrite titration and HPLC be resolved?
- Methodological Answer :
- Source Identification :
- Interference Check : Nitrite titration may overestimate purity if secondary amines (e.g., diethylaminoethanol) are present. Confirm via GC-MS .
- HPLC Validation : Use a C18 column with UV detection at 290 nm; compare retention times against USP reference standards .
- Cross-Validation : Perform both assays on the same batch and statistically analyze results (e.g., Student’s t-test).
Q. What analytical techniques characterize tritium-labeled Procaine Hydrochloride for radiochemical purity?
- Methodological Answer :
- HPLC-Radioisotope Detection : Use a reversed-phase column with a radiometric detector to separate [3,5-³H]-Procaine from unlabeled impurities .
- Liquid Scintillation Counting (LSC) : Measure radioactivity in collected fractions to calculate specific activity (e.g., mCi/mmol) .
- Mass Spectrometry (MS) : Confirm isotopic enrichment via high-resolution MS to rule out non-specific tritium incorporation .
Data Contradiction Analysis
Q. How to address conflicting data on Procaine Hydrochloride stability in aqueous vs. non-aqueous formulations?
- Methodological Answer :
- Controlled Replication : Repeat studies using identical buffers (e.g., phosphate pH 7.4) and storage conditions (25°C/60% RH).
- Degradation Pathway Analysis :
- Hydrolysis Dominance : In aqueous solutions, base-catalyzed ester hydrolysis predominates, while oxidation is minimal .
- Non-Aqueous Systems : In propylene glycol, oxidation (via free radicals) may accelerate degradation; add antioxidants (e.g., BHT) .
- Advanced Modeling : Use multivariate ANOVA to isolate factors (pH, excipients) contributing to discrepancies.
Synthesis and Quality Control
Q. What critical parameters must be monitored during Procaine Hydrochloride synthesis?
- Methodological Answer :
- Key Steps :
Esterification : Monitor acid catalyst concentration and reaction time to avoid over-esterification .
Reduction : Ensure complete reduction of nitro groups to amines using Pt/C under H₂ atmosphere .
Salt Formation : Adjust HCl addition rate to prevent localized overheating, which causes decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
